molecular formula C7H5ClO3 B14697338 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methoxy- CAS No. 24605-23-0

2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methoxy-

Cat. No.: B14697338
CAS No.: 24605-23-0
M. Wt: 172.56 g/mol
InChI Key: WWLFUOKDVMSEFC-UHFFFAOYSA-N
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Description

2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methoxy- is an organic compound with the molecular formula C7H5ClO3 It is a derivative of benzoquinone, where the hydrogen atoms at positions 2 and 5 are substituted by chlorine and methoxy groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methoxy- typically involves the chlorination and methoxylation of benzoquinone derivatives. One common method is the direct chlorination of 2,5-dimethoxybenzoquinone followed by selective demethylation to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using chlorine gas and appropriate catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to avoid over-chlorination and to maintain the integrity of the methoxy group.

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert it to hydroquinone derivatives.

    Substitution: The chlorine and methoxy groups can be substituted by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Formation of chlorinated and methoxylated benzoquinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of various substituted benzoquinone derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methoxy- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methoxy- involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor, participating in redox reactions that can affect cellular processes. Its unique structure allows it to interact with specific enzymes and proteins, potentially leading to biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,5-Cyclohexadiene-1,4-dione, 2-chloro-: Similar structure but lacks the methoxy group.

    2,5-Cyclohexadiene-1,4-dione, 2-methoxy-: Similar structure but lacks the chlorine atom.

    2,5-Cyclohexadiene-1,4-dione, 2,3-dimethoxy-: Contains two methoxy groups instead of one.

Uniqueness

2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methoxy- is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

2-chloro-5-methoxycyclohexa-2,5-diene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO3/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLFUOKDVMSEFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C(=CC1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450391
Record name 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24605-23-0
Record name 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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